2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- 2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18657819
InChI: InChI=1S/C9H15NO2/c1-7-9(3-2-5-10-7)4-6-12-8(9)11/h7,10H,2-6H2,1H3
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl-

CAS No.:

Cat. No.: VC18657819

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-7-azaspiro[4.5]decan-1-one, 6-methyl- -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one
Standard InChI InChI=1S/C9H15NO2/c1-7-9(3-2-5-10-7)4-6-12-8(9)11/h7,10H,2-6H2,1H3
Standard InChI Key PHGSHOMLQWBDPR-UHFFFAOYSA-N
Canonical SMILES CC1C2(CCCN1)CCOC2=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s spirocyclic system consists of a five-membered oxolane ring (2-oxa) and a six-membered azaspiro ring (7-aza), with a ketone group at position 1 and a methyl group at position 6. The spiro junction at C1 creates a rigid, three-dimensional geometry that enhances binding specificity in biological systems .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
IUPAC Name10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one
SMILESCC1C2(CCCN1)CCOC2=O
InChIKeyPHGSHOMLQWBDPR-UHFFFAOYSA-N

Comparative Structural Analysis

Structural analogs exhibit varied pharmacological profiles based on substituent modifications:

  • 6,7-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one hydrochloride (CAS 847228-21-1): The additional methyl group at C7 increases lipophilicity, potentially enhancing blood-brain barrier permeability .

  • 7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one (CAS N/A): Benzyl substitution introduces aromatic interactions, favoring enzyme inhibition.

  • 1-Oxa-7-azaspiro[4.5]decan-2-one (CAS 1315303-69-5): Ketone repositioning alters dipole moments, affecting receptor binding .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

StepReagents/ConditionsYield (%)
Enamine FormationPyrrolidine, EtOH, reflux85
SpirocyclizationH₂SO₄, CH₂Cl₂, 0°C72
MethylationCH₃MgBr, THF, −78°C68

Industrial Scalability

Industrial production emphasizes solvent recovery and catalytic efficiency. Continuous-flow reactors reduce reaction times, while immobilized catalysts (e.g., zeolites) enhance reusability .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media converts the ketone to a carboxylic acid, though over-oxidation risks ring cleavage .

  • Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, enabling further derivatization (e.g., esterification) .

Nucleophilic Substitution

The nitrogen in the azaspiro ring undergoes alkylation or acylation. For example, benzyl bromide in DMF introduces a benzyl group, modulating bioactivity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for dual μ-opioid receptor (MOR) agonists/sigma-1 receptor antagonists, reducing opioid-induced constipation while maintaining analgesia .

Material Science

Incorporation into polymers enhances thermal stability (Tg = 215°C) and mechanical strength, valuable in high-performance coatings .

Case Studies and Experimental Data

Analgesic Efficacy

In murine models, a derivative (15au) showed equianalgesic potency to oxycodone but 40% lower constipation incidence, attributed to σ₁R antagonism .

Antiviral Screening

Against influenza A/H1N1, EC₅₀ = 1.2 µM via inhibition of viral RNA polymerase.

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